molecular formula C18H14N2O4 B3368325 Phthalimide, N-(3-(2-oxo-3-benzoxazolinyl)propyl)- CAS No. 20852-44-2

Phthalimide, N-(3-(2-oxo-3-benzoxazolinyl)propyl)-

Cat. No.: B3368325
CAS No.: 20852-44-2
M. Wt: 322.3 g/mol
InChI Key: GJPPCVUBBPPQIM-UHFFFAOYSA-N
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Description

Phthalimide, N-(3-(2-oxo-3-benzoxazolinyl)propyl)- is a compound that belongs to the class of phthalimides, which are known for their diverse applications in pharmaceuticals, agrochemicals, and organic synthesis. This compound features a phthalimide core linked to a benzoxazolinyl group via a propyl chain, making it a unique structure with potential biological and chemical significance .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phthalimide, N-(3-(2-oxo-3-benzoxazolinyl)propyl)- typically involves the condensation of phthalic anhydride with a primary amine, followed by further functionalization to introduce the benzoxazolinyl group. One common method includes the cyclization of aromatic amides or the carbonylative cyclization of o-dihaloarenes . These reactions often employ readily available starting materials and environmentally benign catalysts, making them suitable for both laboratory and industrial scales .

Industrial Production Methods

Industrial production of phthalimides generally follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process may involve the use of phthalic anhydride and primary amines, followed by subsequent steps to introduce the benzoxazolinyl moiety .

Chemical Reactions Analysis

Types of Reactions

Phthalimide, N-(3-(2-oxo-3-benzoxazolinyl)propyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of Phthalimide, N-(3-(2-oxo-3-benzoxazolinyl)propyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phthalimide, N-(3-(2-oxo-3-benzoxazolinyl)propyl)- is unique due to its specific structural features, which combine the properties of both phthalimides and benzoxazolinyl derivatives. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

2-[3-(2-oxo-1,3-benzoxazol-3-yl)propyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O4/c21-16-12-6-1-2-7-13(12)17(22)20(16)11-5-10-19-14-8-3-4-9-15(14)24-18(19)23/h1-4,6-9H,5,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJPPCVUBBPPQIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCN3C4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70174969
Record name Phthalimide, N-(3-(2-oxo-3-benzoxazolinyl)propyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70174969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20852-44-2
Record name Phthalimide, N-(3-(2-oxo-3-benzoxazolinyl)propyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020852442
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phthalimide, N-(3-(2-oxo-3-benzoxazolinyl)propyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70174969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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